molecular formula C12H12O3 B098982 Ethyl 3-benzoylacrylate CAS No. 17450-56-5

Ethyl 3-benzoylacrylate

Cat. No. B098982
CAS RN: 17450-56-5
M. Wt: 204.22 g/mol
InChI Key: ACXLBHHUHSJENU-CMDGGOBGSA-N
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Description

Ethyl 3-benzoylacrylate is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and materials science. It is an ester that can be synthesized through different methods and can undergo various chemical reactions, including photocycloaddition and esterification.

Synthesis Analysis

The synthesis of this compound has been achieved through different approaches. One method involves a "One Pot Method" using acetophenone and glyoxylic acid as starting materials, optimizing conditions to achieve a yield of 77.74% and a purity of 91.07% based on acetophenone . Another synthesis method uses β-benzoylacrylic acid as a starting material, followed by esterification and elimination reactions to achieve a yield of 81.7% and a purity of 97.0% .

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been studied using various spectroscopic techniques and theoretical calculations. For instance, the molecular structure of 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole was investigated using IR-NMR spectroscopy and X-ray diffraction, and theoretical calculations were performed to compare with experimental data .

Chemical Reactions Analysis

This compound can participate in various chemical reactions. A notable reaction is the [2+2] photocycloaddition of 2-(dibenzylamino)this compound in a crystalline state, which proceeds efficiently to give a head-to-tail dimer. This reaction is facilitated by weak intermolecular interactions, specifically CH/π interactions, which orient the molecules suitably for the reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and related compounds have been explored through experimental and theoretical studies. For example, the synthesis and characterization of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate provided insights into the compound's structure through X-ray analysis . Additionally, the self-assembly of related esters into tubular supramolecular architectures displaying a columnar hexagonal mesophase has been described, highlighting the importance of molecular shape and interactions in determining physical properties .

Scientific Research Applications

  • Synthesis Methods

    • Ethyl β-benzoylacrylate has been synthesized using a "One Pot Method" from acetophenone and glyoxylic acid. This method yielded a product with a purity of 91.07% (Tang Lin-sheng, 2008).
    • Another synthesis method involved using β-benzoylacrylic acid as a starting material, resulting in a yield of 81.7% and a purity of 97.0% (Tang Lin-sheng, 2006).
  • Photocyclization and Photochemistry

  • Chemical Reactions and Derivatives

  • Impurity Analysis and Conversion

    • Analysis of the main impurity in Ethyl Benzoylacrylate and its conversion highlights the purification processes involved in its production (Shen Yong-jia, 2005).
  • Photoisomerization Studies

    • This compound undergoes selective photoisomerization on a silica gel surface (Hasegawa, Yamazaki & Yoshioka, 1995).
  • Enzyme Inactivation Properties

Safety and Hazards

Ethyl 3-benzoylacrylate is harmful if swallowed and toxic in contact with skin . It causes skin irritation, serious eye damage, and may cause respiratory irritation . It is also toxic to aquatic life .

Mechanism of Action

Mode of Action

Ethyl 3-benzoylacrylate undergoes an enantioselective guanidine catalyst promoted Michael addition reaction with dithranol to yield a Michael adduct . This reaction is a key step in many biochemical processes.

Biochemical Pathways

The Michael addition reaction is a part of many biochemical pathways. It involves the nucleophilic addition of a carbanion or another nucleophile . .

Result of Action

The result of this compound’s action is the formation of a Michael adduct through an enantioselective guanidine catalyst promoted Michael addition reaction . The Michael adduct formed plays a significant role in various biochemical processes.

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and presence of other compounds can affect the rate and outcome of the reactions it undergoes . .

Biochemical Analysis

Biochemical Properties

Ethyl 3-benzoylacrylate plays a significant role in biochemical reactions, particularly in enantioselective guanidine catalyst promoted Michael addition reactions. It interacts with enzymes such as guanidine catalysts, which facilitate the formation of Michael adducts . These interactions are crucial for the synthesis of chiral compounds, which are important in pharmaceutical and biochemical research.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell function, including alterations in metabolic pathways and enzyme activities . These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to form Michael adducts with guanidine catalysts highlights its role in enzyme-catalyzed reactions . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods . Understanding these temporal effects is essential for optimizing experimental protocols and ensuring consistent results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects are crucial for determining safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s role in enzyme-catalyzed reactions, such as the Michael addition reaction, highlights its importance in metabolic processes . These interactions can influence metabolite levels and overall cellular metabolism, providing insights into the compound’s biochemical significance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for predicting its effects on cellular function and optimizing its therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects . The localization of this compound within cells is crucial for understanding its role in cellular processes and its potential therapeutic applications.

properties

IUPAC Name

ethyl (E)-4-oxo-4-phenylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXLBHHUHSJENU-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15121-89-8, 17450-56-5
Record name Ethyl (2E)-4-oxo-4-phenyl-2-butenoate
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Record name E-Ethyl-4-oxo-4-phenylcrotonate
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Record name 2-Butenoic acid, 4-oxo-4-phenyl-, ethyl ester
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Record name E-ethyl-4-oxo-4-phenylcrotonate
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Record name Ethylbenzoylacrylate (raw)
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Record name 2-Butenoic acid, 4-oxo-4-phenyl-, ethyl ester, (2E)
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Record name Ethyl 3-benzoyl acrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What types of reactions is Ethyl 3-benzoylacrylate known to undergo?

A1: this compound readily undergoes various reactions due to its α,β-unsaturated carbonyl structure. These include:

  • [2+2] Photocycloaddition: Under UV irradiation, particularly in a crystalline state, it undergoes [2+2] photocycloaddition. This reaction is highly efficient when specific weak intermolecular interactions, like CH/π interactions, properly orient the molecules within the crystal lattice [, ].
  • Michael Addition: As an electrophilic alkene, it participates in Michael additions. For example, it reacts with L-alanine benzyl ester tosylate, a crucial step in synthesizing Quinapril Hydrochloride, a pharmaceutical compound [].
  • Reaction with Amidines: It reacts with amidines, acting as their ene-1,1-diamine tautomers, leading to the formation of 3,4-dihydropyrrol-2-one derivatives [].
  • Photoisomerization: On a silica gel surface, 2-(N,N-dialkylamino)ethyl 3-benzoylacrylates undergo selective E-Z isomerization upon irradiation [].

Q2: How is this compound synthesized?

A2: Several synthetic routes exist for this compound:

  • From Acetophenone and Glyoxylic Acid: A "one-pot" method utilizes acetophenone and glyoxylic acid as starting materials, followed by esterification and elimination steps [].
  • From Benzene and Maleic Anhydride: A two-step process involves Friedel-Crafts acylation of benzene with maleic anhydride followed by esterification [].

Q3: Are there specific structural features of this compound that influence its reactivity?

A3: Yes, several structural features play a key role:

  • The substituents on the nitrogen in derivatives: In 2-(N,N-dialkylamino)ethyl 3-benzoylacrylates, the size of the alkyl groups on the nitrogen significantly impacts the photoisomerization and thermal isomerization processes on silica gel surfaces [].

Q4: What are some applications of this compound in heterocyclic chemistry?

A4: this compound serves as a valuable building block for synthesizing diverse heterocyclic compounds:

  • Pyrrolo[1,2-a]imidazoles and Imidazo[1,2-a]pyridines: It acts as a reactant in regioselective aza-ene additions and cyclic-condensation reactions with heterocyclic ketene aminals, affording these valuable heterocycles [].

Q5: Are there any studies on how the reaction environment affects this compound's reactivity?

A5: Yes, research highlights the influence of the reaction environment:

  • Silica Gel Surface: The surface of silica gel promotes selective E-Z photoisomerization of 2-(N,N-dialkylamino)ethyl 3-benzoylacrylates, suppressing competing reactions observed in solution [].
  • Crystalline State: In its crystalline form, specific intermolecular interactions, notably CH/π interactions, dictate the molecular orientation of 2-(dibenzylamino)this compound, leading to highly efficient [2+2] photodimerization [, ].

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